Pantopon

Beschreibung

Eigenschaften

CAS-Nummer |

8002-76-4 |

|---|---|

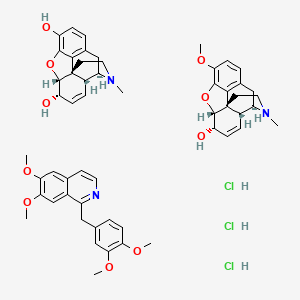

Molekularformel |

C55H64Cl3N3O10 |

Molekulargewicht |

1033.5 g/mol |

IUPAC-Name |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;trihydrochloride |

InChI |

InChI=1S/C20H21NO4.C18H21NO3.C17H19NO3.3ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;;;/h5-8,10-12H,9H2,1-4H3;3-6,11-13,17,20H,7-9H2,1-2H3;2-5,10-11,13,16,19-20H,6-8H2,1H3;3*1H/t;11-,12+,13-,17-,18-;10-,11+,13-,16-,17-;;;/m.00.../s1 |

InChI-Schlüssel |

LGFMXOTUSSVQJV-NEYUFSEYSA-N |

Isomerische SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.Cl.Cl.Cl |

Kanonische SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.Cl.Cl.Cl |

Herkunft des Produkts |

United States |

Chemical Composition and Preparation Principles

Identification of Constituent Opium Alkaloids in Pantopon

The primary alkaloids found in opium, and consequently in this compound, are classified into two main structural groups: phenanthrenes and isoquinolines. wikipedia.orgzhanggroup.orgnih.govsuprabank.org this compound is typically described as a mixture of morphine, codeine, papaverine, and noscapine (B1679977), often in the form of their hydrochloride salts. wikipedia.orgwikidata.org Some descriptions also include thebaine and other miscellaneous alkaloids. wikipedia.org

The phenanthrene (B1679779) alkaloids are a major group of compounds found in opium. wikipedia.orgzhanggroup.orgnih.gov Within the context of this compound, the key phenanthrene alkaloids are morphine, codeine, and thebaine. wikipedia.orgzhanggroup.orgnih.gov These compounds share a common phenanthrene ring system as part of their chemical structure. nih.gov

The isoquinoline (B145761) alkaloids represent another significant class of compounds present in opium. wikipedia.orgzhanggroup.orgnih.gov Papaverine and noscapine (also known as narcotine) are the principal isoquinoline alkaloids found in this compound. wikipedia.orgwikipedia.orgwikidata.orgzhanggroup.orgnih.gov Unlike the phenanthrene alkaloids, these compounds are characterized by an isoquinoline structural core, often derived from benzylisoquinoline. nih.gov

The main constituent alkaloids of this compound and their classifications are summarized in the table below:

| Alkaloid | Classification |

| Morphine | Phenanthrene |

| Codeine | Phenanthrene |

| Thebaine | Phenanthrene |

| Papaverine | Isoquinoline |

| Noscapine | Isoquinoline |

Phenanthrene Alkaloids

Methodological Approaches to Preparing Alkaloid Mixtures

The preparation of this compound involves obtaining the desired spectrum of opium alkaloids and formulating them into a standardized mixture. wikipedia.orgwikipedia.orgwikidata.orgthegoodscentscompany.com This process typically involves extraction of alkaloids from opium followed by specific formulation steps. thegoodscentscompany.com

The initial step in obtaining the alkaloids for this compound involves the extraction from raw opium. Raw opium is the dried latex collected from the incised unripe seed capsules of the opium poppy. wikipedia.orgwikidata.orgzhanggroup.orgnih.gov This raw material contains numerous constituents, including the alkaloids, resins, and other plant materials. wikidata.org Various extraction methods exist to isolate the alkaloid fraction from the raw opium matrix. thegoodscentscompany.comnih.gov

Following extraction, the alkaloids are commonly converted into salt forms to enhance their properties, such as water solubility. wikipedia.orgguidetopharmacology.orgthegoodscentscompany.com For this compound, the hydrochloride salts of the constituent alkaloids are typically used. wikipedia.orgwikipedia.orgwikidata.orgguidetopharmacology.org The formation of hydrochloride salts is achieved by reacting the extracted alkaloids with hydrochloric acid. wikipedia.orgthegoodscentscompany.com

A crucial aspect of this compound's preparation is the standardization and blending of the constituent alkaloids to achieve a consistent composition. wikipedia.orgwikipedia.orgwikidata.orgthegoodscentscompany.com While this compound is intended to represent the total alkaloids of opium, the proportions are often adjusted. wikipedia.orgwikidata.org A key element of this standardization is the adjustment of the morphine content, which is typically set at approximately 50% by weight in the final mixture. wikipedia.orgwikidata.org This involves either treating standardized medicinal opium with hydrochloric acid or, more commonly, blending individual purified alkaloid hydrochloride salts in specific, controlled ratios. wikipedia.orgthegoodscentscompany.com The blending process ensures that the final product contains the desired proportions of morphine, codeine, papaverine, noscapine, and other minor alkaloids. wikipedia.orgthegoodscentscompany.com

Extraction and Salt Formation Processes

Evolution of Compositional Understanding and Nomenclature

The understanding and nomenclature of opium-derived preparations like this compound have evolved over time. Introduced in 1909 by Hoffmann-La Roche, this compound was developed as a standardized mixture of opium alkaloids. wikipedia.org It was conceived to provide the therapeutic effects associated with opium while potentially offering advantages over less refined preparations. thegoodscentscompany.com The names Omnopon and Papaveretum are also used to refer to similar preparations containing the total alkaloids of opium. wikipedia.orgwikipedia.orgwikidata.org This reflects a historical effort to create consistent and well-defined opiate mixtures for medicinal use, moving beyond the variable composition of raw opium. thegoodscentscompany.com

Pharmacological Research Perspectives

Fundamental Mechanisms of Action of Constituent Alkaloids

The diverse pharmacological profile of Pantopon is attributed to the distinct mechanisms of action of its various alkaloid components. njse.org.ng

Opioid Receptor Agonism by Morphine and Codeine

Morphine and codeine are the primary analgesic components of this compound, exerting their effects primarily through agonism of opioid receptors, particularly the mu (μ)-opioid receptor. mhmedical.commdpi.comfrontiersin.org Morphine is a well-established full agonist at the μ-opioid receptor, which is the major receptor subtype mediating analgesia, respiratory depression, euphoria, and other characteristic opioid effects. mhmedical.comfrontiersin.org Codeine is also an opioid receptor agonist, though it generally exhibits weaker affinity for opioid receptors compared to morphine. mdpi.com Codeine's analgesic effect is partly dependent on its biotransformation into morphine via the cytochrome P450 2D6 (CYP2D6) enzyme. nih.govajmc.com Activation of μ-opioid receptors leads to a cascade of intracellular events, primarily involving G protein coupling, which modulates neuronal excitability and signal transduction pathways involved in pain transmission. nih.govpainphysicianjournal.comnih.gov

Non-Opioid Receptor Modulations (e.g., Papaverine's Phosphodiesterase Inhibition)

Beyond the opioid system, other alkaloids in this compound contribute distinct pharmacological actions. Papaverine, a benzylisoquinoline alkaloid, is known for its smooth muscle relaxant properties. drugbank.comcambridge.org Its mechanism of action is not fully elucidated but is understood to involve the inhibition of phosphodiesterase (PDE) enzymes, leading to increased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). drugbank.comwikipedia.orgpatsnap.com Elevated levels of these cyclic nucleotides can activate protein kinases, ultimately resulting in decreased intracellular calcium concentrations and relaxation of smooth muscle tissues, particularly in the vasculature. drugbank.compatsnap.comnih.gov Papaverine has also been shown to inhibit mitochondrial respiration by targeting complex I and may affect calcium channels. patsnap.comnih.govpnas.org Noscapine (B1679977) is another constituent alkaloid, historically recognized for its antitussive properties, although its mechanism of action differs from that of opioid receptor agonists. un.orgnih.govwikipedia.org

Theoretical Basis of Synergistic and Antagonistic Interactions within Multi-Alkaloid Formulations

Comparative Pharmacological Principles with Isolated Opium Alkaloids

Comparing the pharmacological principles of multi-alkaloid formulations like this compound with those of isolated opium alkaloids, such as pure morphine, highlights the potential impact of the alkaloid mixture. While morphine's effects are primarily mediated through opioid receptor agonism, the presence of other alkaloids in this compound could theoretically modify the intensity or duration of opioid effects, influence the spectrum of pharmacological actions (e.g., smooth muscle relaxation from papaverine), or alter the side effect profile. njse.org.ngdrugbank.com Early research suggested that preparations containing the total alkaloids of opium, like this compound, exhibited effects similar to morphine but with potential differences in certain aspects. pnas.org The concept of "synergistic ratio" has been proposed to describe the specific proportions of components in this compound that might enhance its therapeutic properties compared to isolated alkaloids. Studies comparing the effects of combinations of opioids with single agents have demonstrated instances of synergistic pharmacodynamic interactions, such as enhanced subjective effects and pupillary constriction with opioid and benzodiazepine (B76468) combinations, although these involve different drug classes. nih.govoup.com

Pharmacokinetic Research Considerations for Multi-Component Opioids

Pharmacokinetic research for multi-component opioids like this compound involves understanding the absorption, distribution, metabolism, and excretion of each individual alkaloid within the mixture, as well as potential pharmacokinetic interactions between them. nih.govajmc.comdovepress.com The presence of multiple compounds can influence these processes. For instance, one alkaloid might affect the absorption or metabolism of another, potentially altering its bioavailability or clearance. ajmc.comdovepress.com Research into the pharmacokinetics of opioids often utilizes models to describe the time course of drug concentrations in the body and relate them to pharmacological effects. nih.gov Studies on individual opium alkaloids like morphine and codeine have detailed their metabolic pathways, including glucuronidation and O-demethylation (for codeine), which can be subject to drug-drug interactions. nih.govajmc.comdovepress.com While specific detailed pharmacokinetic studies on the interactions within the complex mixture of this compound were not extensively found in the search results, the principles of pharmacokinetic interactions observed with other drug combinations, particularly those involving the cytochrome P450 system and glucuronidation, are relevant considerations for multi-alkaloid formulations. ajmc.comdovepress.com Variability in the pharmacokinetics and pharmacodynamics of opioids, influenced by factors such as metabolism and receptor sensitivity, further underscores the complexity of studying multi-component preparations. nih.govpainphysicianjournal.comelsevier.es

Absorption Dynamics in Theoretical Models

Direct studies specifically detailing the absorption dynamics of this compound in theoretical models are sparse in the provided search results. However, evidence for the absorption of opium alkaloids in humans and experimental animals is indicated by studies characterizing intoxication and excretion iarc.fr. The absorption of individual alkaloids present in this compound, such as noscapine, has been investigated, showing rapid absorption from the gastrointestinal tract with peak plasma concentrations typically reached within 1–2 hours following oral administration springermedizin.de.

Distribution Patterns at a Systemic Level

Following absorption, opium alkaloids distribute to various tissues in both humans and rodents iarc.fr. For instance, noscapine exhibits a wide distribution throughout the body with a large volume of distribution, suggesting good tissue penetration springermedizin.de. Studies on thebaine in rats have shown its presence in the brain, although rapid metabolism and elimination prevent its persistence tandfonline.comtandfonline.com. Protein binding can also influence distribution; thebaine, for example, binds to rat plasma proteins and human albumin to a significant extent tandfonline.comtandfonline.com.

Metabolic Pathways and Transformations of Constituent Alkaloids

The metabolism of the major alkaloids in opium, including those found in this compound, has been well studied iarc.fr. These alkaloids undergo various biotransformation processes, primarily in the liver, though some metabolism can also occur in the intestine and brain pharmgkb.orgcambridge.org. Metabolic pathways include glucuronidation, sulfation, N-demethylation, and other oxidative transformations tandfonline.comcambridge.orgelsevier.esmdpi.comnih.govmdpi.comnih.govmdpi.comresearchgate.netnih.govpnas.org.

Glucuronidation and Sulfation Processes

Glucuronidation is a major metabolic pathway for several opium alkaloids. Morphine is extensively glucuronidated at positions 3 and 6, forming morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G) iarc.frelsevier.esmdpi.comnih.govelsevier.es. M3G is the major metabolite, while M6G is an active metabolite contributing to analgesic effects iarc.frelsevier.esmdpi.comnih.govelsevier.es. Codeine is primarily converted to codeine-6-glucuronide (B1240514) by UGT2B7 pharmgkb.orgresearchgate.net. Noscapine also undergoes glucuronidation, with several novel glucuronides having been detected nih.govebi.ac.uk.

Sulfation is considered a minor pathway for morphine metabolism in humans, contributing minimally compared to glucuronidation elsevier.esnih.govelsevier.es. Morphine-3-sulfate has been detected, but morphine-6-sulfate is generally not found in detectable concentrations in urine or plasma elsevier.eselsevier.es. Papaverine metabolites have also been found to be excreted as conjugated demethylated metabolites, including sulfate (B86663) conjugates, although in some cases, only a small percentage of metabolites were excreted as sulfate conjugates oup.com.

N-Demethylation and Other Oxidative Pathways

N-demethylation is another significant metabolic transformation for some opium alkaloids. Codeine undergoes N-demethylation to norcodeine, primarily catalyzed by CYP3A4 iarc.frpharmgkb.orgcambridge.orgcapes.gov.br. Morphine can be N-demethylated to normorphine, considered a minor pathway mainly catalyzed by CYP3A4 with some contribution from CYP2C8 pharmgkb.org. Noscapine also undergoes N-demethylation, resulting in an N-demethylated metabolite nih.govebi.ac.uk.

Other oxidative pathways are also involved. Codeine is O-demethylated to morphine by CYP2D6 iarc.frpharmgkb.orgcambridge.orgresearchgate.net. Thebaine undergoes demethylation at the 3, 6, and N-methyl groups, and to a small extent, 14-hydroxylation tandfonline.com. Thebaine can be transformed to oripavine, codeine, and morphine by mammalian liver, kidney, and brain microsomes, indicating enzymatic conversion similar to the pathway in plants nih.govpnas.org. Papaverine is almost completely metabolized in vivo, with metabolites predominantly excreted in bile as conjugated demethylated metabolites oup.com. Noscapine undergoes extensive first-pass metabolism in the liver, including C–C cleavage, O-demethylation, and cleavage of the methylenedioxy group nih.gov.

Elimination Kinetics in Preclinical Investigations

Elimination of opium alkaloids and their metabolites occurs via various routes, including urine, gastrointestinal tract, and hair iarc.fr. Preclinical studies in rats have shown that thebaine is extensively metabolized and eliminated in urine as free and glucuronide conjugated metabolites tandfonline.comtandfonline.com. The elimination half-life of thebaine in rat plasma and brain was found to be relatively short tandfonline.com. Noscapine has a plasma elimination half-life generally around 4–5 hours, although this can vary between individuals springermedizin.de. Approximately 80% of an oral or intravenous dose of pantoprazole (B1678409) (a different drug, but the search result provides context on elimination) is excreted as metabolites in urine, with the remainder in feces from biliary secretion nih.gov. While specific elimination kinetics for the entire this compound mixture in preclinical models are not detailed, the elimination of its individual components has been studied.

Analytical Research Methodologies for Pantopon and Opium Alkaloids

Chromatographic Techniques for Separation and Quantification

Chromatography plays a vital role in separating the various alkaloids present in opium and Pantopon, which is a mixture of these compounds. Different chromatographic methods offer varying degrees of separation power, sensitivity, and applicability to different sample types.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS, particularly Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry ((U)HPLC-QqQ-MS/MS), is a preferred technique for the analysis of opium alkaloids due to its sensitivity and selectivity. mdpi.com This method is widely used for the determination of opium alkaloids in various samples, including poppy seeds, bakery products, and biological fluids. mdpi.comnih.govrsc.orgjst.go.jpacs.org

The technique typically involves chromatographic separation on a C18 column, followed by detection using a triple quadrupole mass spectrometer with an electrospray ionization source (ESI) operating in positive ionization mode. mdpi.com Multiple reaction monitoring (MRM) is commonly employed for the analysis of multiple analytes. mdpi.com Mobile phases often consist of a mixture of water and organic solvents like acetonitrile (B52724) or methanol, usually with the addition of a modifier such as formic acid or ammonium (B1175870) carbonate to optimize separation and ionization. mdpi.comrsc.orgwur.nl

HPLC-MS methods have been developed and validated for the simultaneous determination of various opioids, including those found in this compound, in complex matrices like wastewater and biological samples. nih.govescholarship.org These methods demonstrate good linearity, precision, accuracy, and sensitivity, with low limits of detection and quantification. nih.govbrieflands.com

For example, a UHPLC-QqQ-MS/MS method for analyzing six opium alkaloids in poppy seeds utilized an Intensity Solo 2 C18 column with a mobile phase flow rate of 0.4 mL/min. mdpi.com Another validated LC-MS/MS method for determining multiple psychoactive substances, including opioids, in oral fluid samples employed a simple liquid-liquid extraction procedure. toxicologia-unicamp.com.br

Interactive Table: Examples of HPLC-MS Conditions for Opium Alkaloid Analysis

| Technique | Column Type | Mobile Phase | Flow Rate | Detection Method | Sample Matrix | Reference |

| UHPLC-QqQ-MS/MS | Intensity Solo 2 C18 | Water/Acetonitrile with 0.1% Formic Acid | 0.4 mL/min | ESI-MS/MS (MRM) | Poppy Seeds | mdpi.com |

| UPLC-MS/MS | Not specified | Not specified | Not specified | Tandem MS | Whole Blood | tandfonline.com |

| LC-MS/MS | Not specified | Acetonitrile and Ammonium Carbonate buffer pH 9 | Not specified | Tandem MS | Poppy Seeds, Bakery | wur.nl |

| HPLC-ESI-MS (QqQ/FTICR) | Not specified | Not specified | Not specified | ESI-MS | Poppyseed Oil, Residue | rsc.org |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simpler, yet effective, chromatographic technique used for the separation and identification of opium alkaloids. capes.gov.br TLC is particularly useful for qualitative analysis, screening, and purity testing. capes.gov.br

TLC of opium alkaloids can be performed on various adsorbents, including silica (B1680970) gel and aluminum oxide. capes.gov.br Complex eluents, often containing strong alkaline substances, are necessary to achieve good separation between different classes of opium alkaloids, such as morphinan (B1239233) and isoquinoline (B145761) compounds. researchgate.net Common solvent systems include mixtures of organic solvents like chloroform, acetone, and ethanol, with the addition of ammonia (B1221849) solution. capes.gov.brnihs.go.jp

Detection of separated alkaloids on TLC plates is typically done using visualization reagents such as Dragendorff's reagent, iodoplatinate (B1198879) reagent, or iodine. capes.gov.br Two-dimensional TLC has also been employed by many researchers for the analysis of opium alkaloids. capes.gov.br TLC has been historically used for analyzing alkaloids in plant material, opium, pharmaceutical preparations, and biological samples. capes.gov.br

Historical Paper Chromatography Applications

Paper chromatography represents an earlier form of chromatography that was historically applied to the investigation of opium and its alkaloids. researchgate.netunodc.org This technique proved valuable for the separation and identification of both known and previously undescribed alkaloids in opium. unodc.org

In paper chromatography of opium alkaloids, the alkaloids were often separated in the form of free bases or salts using solvent systems containing alcohols and acids, such as butanol-acetic acid or isoamyl alcohol-acetic acid. army.mil Detection of the separated spots on the paper chromatograms was achieved using reagents like potassium iodoplatinate or Dragendorff's reagent. army.mil Paper chromatography, combined with spectrophotometry, was used for the quantitative determination of morphine content in opium samples in the mid-20th century. unodc.org The technique allowed for the estimation of major opium alkaloids after a single separation step. researchgate.net

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are essential for the identification and structural characterization of opium alkaloids, often complementing chromatographic separations.

Mass spectrometry (MS), particularly when coupled with chromatography (e.g., HPLC-MS, GC-MS), provides detailed information about the molecular weight and fragmentation patterns of the alkaloids, enabling their definitive identification. mdpi.comrsc.orgacs.orgmdpi.comojp.gov Triple quadrupole mass spectrometers are commonly used in quantitative analysis due to their ability to perform multiple reaction monitoring (MRM). mdpi.comacs.org

Ultraviolet (UV) spectrophotometry has also been historically used for the identification and quantitative determination of narcotics, including opium alkaloids. researchgate.netunodc.org UV absorption spectra provide characteristic patterns that can be used for identification. unodc.org

Other spectroscopic techniques, such as Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectroscopy, have been applied for the simultaneous identification and quantification of important alkaloids in poppy capsules and extracts. nih.govrsc.org These techniques can provide specific spectral bands related to the alkaloid fraction. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy has been used to elucidate the structure of alkaloids and investigate their behavior in analytical methods. royalsocietypublishing.org Ion mobility spectrometry (IMS) has also been explored as a rapid and sensitive method for determining opium alkaloids. brieflands.com

Reference Standard Applications in Analytical Chemistry

Reference standards are indispensable in the analytical chemistry of this compound and opium alkaloids. lgcstandards.com They are critical for the identification and quantification of these substances in various matrices.

Reference standards, including certified reference materials (CRMs), are used to calibrate analytical instruments and validate methods. cerilliant.comtopdoctors.co.ukcanada.ca They provide a known benchmark for retention times in chromatography and spectral characteristics in spectroscopy. topdoctors.co.uk For quantitative analysis, calibration curves are constructed using solutions of known concentrations of the reference standards. tandfonline.commdpi.com Internal standards, often stable isotope-labeled analogs of the target analytes, are commonly used to improve the accuracy and precision of quantitative methods by compensating for variations in sample preparation and instrument response. wur.nlcerilliant.com

Organizations like the CDC develop and distribute traceable opioid material kits containing reference materials for various opioids and their labeled standards to support laboratory testing. cerilliant.comcdc.gov These kits are valuable resources for ensuring the reliability of analytical results in forensic and clinical toxicology. lgcstandards.comcdc.gov

Method Validation and Reproducibility in Opioid Analysis

Method validation is a critical process to ensure that analytical methods used for opioid analysis are reliable, accurate, and reproducible. nih.govescholarship.orgtandfonline.commdpi.comcanada.ca Validation procedures typically evaluate parameters such as linearity, accuracy, precision, sensitivity (limit of detection and limit of quantification), selectivity, matrix effects, extraction efficiency, and stability. nih.govescholarship.orgtandfonline.commdpi.com

Linearity is assessed by analyzing a series of standards at different concentrations to determine the range over which the instrument response is proportional to the analyte concentration. nih.govtandfonline.commdpi.com Accuracy and precision are evaluated by analyzing replicate samples of known concentration (quality control samples) over multiple days. nih.govtandfonline.commdpi.com Selectivity ensures that the method can distinguish the target analytes from other components in the sample matrix. tandfonline.com Matrix effects, such as ion suppression or enhancement in MS-based methods, are also assessed. nih.govtandfonline.com Extraction efficiency determines the recovery of the analytes during sample preparation. nih.gov

Validation guidelines, such as those from the Scientific Working Group for Forensic Toxicology and ANSI/ASB standards, provide frameworks for validating methods in forensic toxicology laboratories. nih.govescholarship.org Reproducibility, or ruggedness, is evaluated by deliberately changing method parameters to ensure that the results are not significantly affected by minor variations. mdpi.com Successful method validation demonstrates that the analytical procedure is fit for its intended purpose, providing confidence in the obtained results. nih.govtandfonline.com

Interactive Table: Examples of Method Validation Parameters and Criteria

| Validation Parameter | Description | Typical Acceptance Criteria (Examples from Search Results) | Reference |

| Linearity | Range over which response is proportional to concentration; evaluated by R² | R² ≥ 0.99, Residuals within ±20% | nih.govmdpi.com |

| Imprecision (% CV) | Variability of results within and between analytical runs | < 20% or < 21.2% | nih.govtandfonline.com |

| Accuracy (% Bias) | Closeness of measured value to true value | 80%-120% or 83%-131% | nih.govtandfonline.com |

| LOD | Lowest concentration detectable | 1-5 ng/L (Opioids in wastewater) | nih.gov |

| LOQ | Lowest concentration quantifiable with acceptable accuracy and precision | 5-10 ng/L (Opioids in wastewater) | nih.gov |

| Extraction Efficiency | Percentage of analyte recovered during sample preparation | 25%-84% or 75%-84% (Opioids) | nih.gov |

| Matrix Effect | Influence of sample matrix on analyte signal | Evaluated for suppression/enhancement | nih.govtandfonline.com |

Preclinical and in Vitro Research Models in Opioid Pharmacology

Utilization of Animal Models in Drug Discovery and Pharmacological Evaluation

Animal models are indispensable tools in opioid research, providing insights into the in vivo effects of compounds, including their analgesic properties, potential for dependence, and metabolic fate.

Rodent Models for Pharmacodynamic and Pharmacokinetic Studies

Rodents, particularly rats and mice, are the most commonly used species in preclinical opioid research due to their genetic tractability, relatively low cost, and physiological similarities to humans in many relevant systems. biorxiv.orgresearchgate.netnih.govnih.govspringermedizin.defrontiersin.orgresearchgate.net

Pharmacodynamic (PD) studies in rodents evaluate the effects of opioids on biological targets and physiological responses. Common PD endpoints include antinociception (pain relief) measured through tests like the tail-flick or hot-plate tests, assessment of locomotor activity, and evaluation of respiratory depression. springermedizin.deacs.orgugent.bemdpi.comuq.edu.aumdpi.comfrontiersin.org These studies help determine the potency and efficacy of opioid compounds. For example, studies in mice utilize the tail-flick assay to assess acute thermal nociception following opioid administration. frontiersin.org Research in male C57BL/6 J mice has evaluated opioid-like pharmacodynamic effects such as antinociception, locomotor activity, and body temperature changes after subcutaneous administration of various nitazenes, a class of synthetic opioids. ugent.be

Pharmacokinetic (PK) studies in rodents investigate how the body absorbs, distributes, metabolizes, and excretes opioids. These studies typically involve administering a compound and measuring its concentration in biological fluids (like plasma or blood) and tissues over time. researchgate.netnih.govspringermedizin.defrontiersin.orgresearchgate.net PK data are crucial for understanding the time course of opioid action and identifying potential active metabolites. For instance, studies have examined the pharmacokinetics of novel synthetic opioids in rats, analyzing concentration-time profiles in plasma using techniques like liquid chromatography tandem quadrupole mass spectrometry (LC-QQQ-MS). researchgate.net PK-PD modeling is frequently applied to integrate the data from these studies, providing a comprehensive understanding of the relationship between opioid exposure and effect in rodents. nih.govtandfonline.com This modeling can characterize parameters like clearance, volume of distribution, and half-life, and link these to observed pharmacodynamic responses. nih.gov

Data from rodent studies can include:

ED50 values: The effective dose that produces a 50% maximal response (e.g., 50% pain inhibition in an antinociception assay).

Plasma concentration-time profiles: Graphs showing how the concentration of the opioid and its metabolites changes in the blood over time after administration.

Pharmacokinetic parameters: Calculated values like clearance (CL), volume of distribution (Vd), and half-life (t½).

Other Mammalian Models in Opioid Research

While rodents are predominant, other mammalian species are also employed in specific contexts of opioid research. For example, studies characterizing the effectiveness and safety of opioids like buprenorphine and fentanyl have been conducted in male Wistar rats. nih.gov Research involving the pharmacokinetics of sustained-release analgesics has also included evaluations in mice and rats, with mentions of potential therapeutic index validation in marmosets in future studies. researchgate.net The selection of a mammalian model often depends on the specific research question and the need to evaluate aspects of opioid pharmacology that may be more translatable from larger mammals.

In Vitro Cellular and Subcellular Assay Systems

In vitro models provide controlled environments to investigate the direct interactions of opioids with their molecular targets and the resulting cellular responses, independent of systemic physiological factors.

Receptor Binding Assays

Receptor binding assays are fundamental in opioid pharmacology to determine the affinity and selectivity of compounds for different opioid receptor subtypes: mu (μ-opioid receptor, MOR), delta (δ-opioid receptor, DOR), and kappa (κ-opioid receptor, KOR). acs.orgugent.bemdpi.commdpi.comfrontiersin.orgfrontiersin.orgmdpi.comd-nb.info These assays typically involve incubating cell membranes or tissue homogenates containing the opioid receptors with a radiolabeled ligand that specifically binds to the receptor, in the presence of varying concentrations of the test compound. mdpi.comfrontiersin.orgmdpi.comd-nb.info The ability of the test compound to displace the radiolabeled ligand provides a measure of its binding affinity.

Studies utilize membrane preparations from various sources, including animal brains (e.g., rat brain for MOR and DOR, guinea pig brain for KOR) and cell lines (e.g., Chinese hamster ovary (CHO) cells or human embryonic kidney (HEK) cells) that have been engineered to stably express specific human opioid receptor subtypes. mdpi.comfrontiersin.orgmdpi.comd-nb.info

Data obtained from receptor binding assays include:

Ki values: The inhibition constant, representing the concentration of the compound that inhibits the binding of the radioligand by 50%. Lower Ki values indicate higher binding affinity.

Selectivity profiles: Comparison of Ki values across different opioid receptor subtypes to determine if a compound preferentially binds to one receptor over others.

Enzyme Activity Profiling

Enzyme activity profiling in opioid research can involve assessing the functional consequences of opioid receptor activation on downstream signaling enzymes, as well as studying the metabolism of opioids by enzymatic systems.

Assays such as the [35S]GTPγS binding assay are used to measure the activation of G proteins coupled to opioid receptors upon ligand binding. acs.orgmdpi.comfrontiersin.orgmdpi.com This assay quantifies the binding of a radiolabeled GTP analog ([35S]GTPγS) to activated G proteins, providing a measure of receptor functional activity, including potency and efficacy. acs.orgmdpi.comfrontiersin.org Another common assay is the measurement of cyclic adenosine (B11128) monophosphate (cAMP) levels, as many opioid receptors are coupled to inhibitory G proteins (Gi/o) that decrease adenylate cyclase activity, leading to reduced cAMP production. acs.orguq.edu.aud-nb.infoaacrjournals.org Inhibition of forskolin-stimulated cAMP formation is used as an in vitro tool to assess opioid agonist activity. uq.edu.aud-nb.info

Enzyme activity profiling also extends to studying the enzymes responsible for opioid metabolism, particularly cytochrome P450 (CYP) enzymes in the liver. In vitro studies using liver microsomes can assess the metabolic stability of opioid compounds and identify the specific enzymes involved in their biotransformation. mdpi.com

Data from enzyme activity profiling can include:

EC50 or ED50 values: The concentration or dose that produces a 50% maximal effect on enzyme activity or signaling.

Efficacy values: Measures of the maximal response a compound can produce relative to a full agonist.

Metabolic half-life: The time it takes for the concentration of a compound to decrease by half due to enzymatic metabolism in vitro.

Cell Culture Models for Metabolic and Cellular Response Studies

Cell culture models, utilizing various cell lines, are valuable for investigating the cellular and molecular effects of opioids, including their impact on cellular metabolism and specific cellular responses. wikidata.orgnih.govagh.edu.plfrontiersin.orgthejh.orgcornell.edu

Cell lines such as CHO, HEK, and neuroblastoma-derived lines like SH-SY5Y are used to study opioid receptor signaling pathways, including β-arrestin2 recruitment and the modulation of pathways like NF-κB and PI3K/Akt. acs.orgugent.beuq.edu.aufrontiersin.orgmdpi.comd-nb.infoaacrjournals.orgfrontiersin.orgthejh.org These models allow for detailed analysis of the intracellular events triggered by opioid binding. For example, cell-based beta-arrestin 2 recruitment assays are used to study MOR activation (potency and efficacy). ugent.be

Cell culture models are also employed to investigate the impact of opioids on cellular metabolism. Studies have examined how opioids affect energy production pathways, including glycolysis and oxidative phosphorylation, by measuring parameters like oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in cell lines such as SH-SY5Y. nih.govagh.edu.plcornell.edu Research indicates that opioids can influence intracellular glucose levels, lactic acid production, and ATP levels. nih.gov

Furthermore, cell culture models are used to study specific cellular responses relevant to opioid effects, such as apoptosis and proliferation, particularly in the context of opioid interactions with cancer cells or neuronal development. nih.govfrontiersin.orgthejh.org Newer models, such as induced pluripotent stem cell (iPSC)-derived neuronal cultures and brain organoids, are being developed to better model the complex effects of opioids on brain development and function in vitro. frontiersin.org

Data from cell culture studies can include:

Changes in signaling molecule activity: Measured levels or phosphorylation states of proteins in signaling pathways.

Cell viability and proliferation rates: Assessed using methods like MTT tests. thejh.org

Metabolic flux rates: Quantification of the activity of metabolic pathways.

Apoptosis rates: Measured through markers of programmed cell death.

These preclinical and in vitro research models collectively provide a comprehensive framework for understanding the complex pharmacology of opioids, including the individual components found in historical mixtures like Pantopon.

Challenges and Considerations in Preclinical Model Translation

This compound, a historical pharmaceutical preparation, represents a significant example of a complex opioid mixture derived from opium. Unlike single-compound opioid analgesics such as morphine, this compound is composed of the total alkaloids of opium, typically including morphine, codeine, papaverine, and noscapine (B1679977), often prepared as hydrochloride salts un.org. Historically, it was developed to provide the therapeutic benefits of opium while aiming for a standardized and soluble form cairn.info. The inherent complexity of this multi-component composition introduces distinct challenges in the realm of preclinical research and the subsequent translation of findings to clinical applications.

Preclinical research in opioid pharmacology utilizes various in vitro and in vivo models to understand mechanisms of action, efficacy, and potential liabilities. However, translating findings from these models to human physiology and pathology is a well-recognized challenge across many therapeutic areas, including pain and opioid use disorders nih.govnih.gov. Factors such as species differences in pharmacokinetics and pharmacodynamics, variations in pain processing, and the multifactorial nature of conditions like chronic pain contribute to the complexity of this translational pathway nih.gov.

The specific nature of this compound as a mixture of multiple pharmacologically active alkaloids significantly amplifies these general preclinical translation challenges. Studying a single, well-characterized compound allows for a relatively straightforward analysis of its interaction with specific biological targets and prediction of its pharmacokinetic and pharmacodynamic profile. In contrast, a mixture like this compound involves the simultaneous activity and potential interaction of several compounds, each with its own affinity for various receptors and metabolic pathways . This poly-pharmacology makes it difficult to definitively attribute observed effects in a preclinical model to a single component or to understand the synergistic or antagonistic interactions between the alkaloids researchgate.net.

The following table summarizes some of the comparative challenges in preclinical modeling when using a complex mixture like this compound versus a single opioid compound:

| Feature | Single Opioid Compound (e.g., Morphine) | Complex Opioid Mixture (this compound) | Translational Challenge Implication |

| Composition | Single, defined chemical entity | Multiple active alkaloids in varying proportions | Difficulty in replicating exact composition and predicting combined effects in vivo. |

| Pharmacology | Primarily targets specific receptors | Multiple targets and potential drug-drug interactions | Complex and less predictable overall pharmacological profile in preclinical models. |

| Pharmacokinetics | Relatively straightforward | Complex absorption, distribution, metabolism, excretion of multiple compounds | Difficult to model and predict the exposure and interaction of all components in target tissues. |

| Reproducibility | Generally high with standardized compound | Potentially lower due to source variability or interaction complexity | Findings may be harder to reproduce across different studies or batches. |

| Translational Prediction | More direct link to human target engagement | Less direct link; requires understanding of complex interactions | Predicting human efficacy and safety profile based on preclinical data is more uncertain. |

Historical and Socio Pharmacological Context of Opium Alkaloid Preparations

The Evolution of Opioid Therapeutics and Research Paradigms

The isolation of morphine by Friedrich Wilhelm Adam Sertürner between 1804 and 1817 fundamentally changed the landscape of pain management and initiated a new era of opioid research. frontiersin.orgjhu.edunih.gov This development allowed for more controlled administration and study of a primary active component of opium. The invention of the hypodermic syringe in the mid-19th century further enhanced the impact of isolated opioids like morphine by enabling direct injection, leading to faster and more potent effects. jhu.edunih.gov

The research paradigm began to shift from using crude botanical preparations to focusing on isolating and characterizing individual active compounds. This allowed for a more scientific approach to understanding the relationship between chemical structure and pharmacological activity. The subsequent synthesis of semi-synthetic opioids, such as heroin (diacetylmorphine) in 1874, initially marketed with the mistaken belief of being less addictive than morphine, further exemplified this evolving research focus on modifying known opioid structures to potentially improve their therapeutic profiles. nih.gov However, the recognition of the addictive potential of these compounds also fueled a search for non-addictive analgesics, driving what has been termed a "pharmaceutical arms race." jhu.edu

Pantopon's Role in the Landscape of Opium-Derived Pharmaceuticals

This compound, introduced in 1909 by Hoffmann-La Roche, represented a different approach within this evolving landscape. wikipedia.org Instead of focusing on a single alkaloid or creating semi-synthetics, this compound aimed to provide a standardized, water-soluble preparation containing all the alkaloids present in opium in their natural proportions, typically as hydrochloride salts. wikipedia.orgcairn.info It was also known by other names, including "concentrated opium," Omnopon, or Papaveretum. un.org

The theoretical basis for this compound's development was the idea of synthesizing the active principles of opium that had been isolated through analysis. cairn.info This preparation was designed to retain the full spectrum of opium's therapeutic effects while overcoming some of the limitations of crude opium, such as insolubility and variability in composition. wikipedia.org While not a synthetic drug in the strictest sense, this compound aligned with the broader trend of creating complex substances from their isolated components. cairn.info It was sometimes promoted with slogans like "Opium in a syringe" or "Injectable Whole Opium," highlighting its form and origin. wikipedia.org

This compound's composition typically included morphine, codeine, papaverine, and noscapine (B1679977) as hydrochloride salts, with the morphine content often adjusted to approximately 50% by weight. un.org Other similar preparations, such as Omnopon, also contained a mixture of opium alkaloids like morphine, codeine, and papaverine. wikipedia.org This approach suggested a belief that the combination of opium alkaloids might offer a more balanced therapeutic effect or potentially be tolerated by individuals who reacted adversely to isolated morphine. wikipedia.org

Influence of International Drug Control Frameworks on Research and Development

The increasing awareness of the addictive properties and societal harms associated with opium and its derivatives led to the development of international drug control frameworks. The early 20th century saw the implementation of agreements such as the 1912 International Opium Convention (The Hague), which aimed to regulate the production, trade, and use of opium, morphine, cocaine, and their derivatives. unodc.org Subsequent conventions in 1925 and 1931 further strengthened international control measures. unodc.org

These frameworks influenced research and development by imposing stricter regulations on the handling, production, and distribution of opioid substances. While aimed at curbing illicit use and addiction, these controls also impacted the availability and research into pharmaceutical preparations like this compound, which contained controlled substances. The classification of opium alkaloids and their preparations under international law necessitated compliance with national and international regulations for their legitimate medical and scientific use. wikipedia.org For instance, substances like thebaine are controlled under international law. wikipedia.org

Over time, the focus of drug control and research also evolved, particularly with the rise of synthetic opioids and the challenges of managing opioid addiction epidemics. northwestern.eduurban.org This broader context of increasing regulation and changing public health priorities surrounding opioids undoubtedly played a role in the trajectory of opium-derived pharmaceuticals like this compound.

Historical Academic Debates Surrounding Whole Opium Alkaloid Preparations

The introduction of preparations like this compound sparked academic and clinical debates regarding the relative merits of using whole opium alkaloid mixtures versus isolated alkaloids, particularly morphine. Proponents of whole alkaloid preparations sometimes argued that the combination of alkaloids offered advantages, potentially due to synergistic effects or a different side effect profile compared to morphine alone. The idea that this compound was "less toxic than opium, and much less than morphine" was a claim made in some contexts. cairn.info

Despite its initial presence in the pharmacopoeia, this compound's prominence eventually waned. cairn.info The reasons for this decline were likely multifaceted, potentially including the increasing preference for single, well-characterized compounds, challenges in consistently standardizing complex natural mixtures, and the evolving understanding of opioid pharmacology and addiction. Historical accounts suggest that this compound had largely disappeared from pharmacopoeias and medical literature by around 1913, although some instances of its abuse were noted. cairn.info

Compound Information

Future Research Directions and Unexplored Avenues for Pantopon Studies

Application of Modern Omics Technologies (Genomics, Proteomics, Metabolomics) to Multi-Alkaloid Systems

The advent of omics technologies offers powerful tools to study the complex biological responses to multi-component mixtures. Applying genomics, proteomics, and metabolomics to systems exposed to Pantopon or similar alkaloid blends can reveal global changes at the molecular level. Genomics can help identify genetic variations that influence an individual's response to these alkaloids, including variations in drug metabolizing enzymes or receptor subtypes. Proteomics can provide a snapshot of the proteins expressed and modified in response to the mixture, highlighting affected pathways and potential protein-protein interactions modulated by the alkaloids. nih.govmdpi.comfrontiersin.org Metabolomics, which analyzes the complete set of small molecules in a biological sample, can reveal changes in metabolic pathways induced by the alkaloid mixture, offering insights into both the effects of the alkaloids and their own metabolic fates. mdpi.comnih.govfrontiersin.org Integrating data from these different omics layers through bioinformatics and systems biology approaches is essential to build a holistic picture of how complex biological systems interact with multi-alkaloid preparations. nih.govmdpi.comijpsjournal.comnih.gov

Development of Sophisticated In Silico Models for Multi-Component Pharmacology

Traditional in silico models often focus on the interaction of a single compound with a single target. However, to understand the pharmacology of complex mixtures like this compound, more sophisticated computational approaches are needed. Future research should focus on developing and refining in silico models capable of simulating the interactions of multiple compounds within a biological system. This includes developing multi-ligand docking algorithms to predict how different alkaloids compete for or cooperatively bind to receptors, as well as systems pharmacology models that can simulate the effects of multiple compounds on interconnected signaling pathways and biological networks. frontiersin.orgnih.govoup.comacs.org These models can help predict synergistic or antagonistic effects, identify key molecular targets influenced by the mixture, and guide experimental design, reducing the need for extensive and costly in vitro and in vivo testing of all possible combinations and concentrations. frontiersin.orgnih.govchemistryforsustainability.org

Bio-guided Fractionation and Reconstitution Studies

Bio-guided fractionation is a classical approach in natural product research that remains highly relevant for studying complex mixtures. frontiersin.orgnih.govresearchgate.net This involves systematically separating the components of a mixture based on their biological activity. Future studies on this compound could utilize advanced separation techniques coupled with targeted bioassays to isolate and identify the specific alkaloids or combinations of alkaloids responsible for particular effects. frontiersin.orgnih.gov Following fractionation, reconstitution studies are crucial. This involves combining the isolated components in different ratios to see if the original activity of the unfractionated mixture can be replicated or enhanced. plos.org This approach helps to confirm the contributions of individual components and identify potential synergistic interactions between them. plos.org Developing methods to quantify synergy during bio-guided fractionation can further refine this process. plos.org

Investigation of Environmental and Biological Factors Affecting Alkaloid Composition and Activity

The composition of alkaloids in Papaver somniferum can be influenced by a variety of environmental and biological factors. mdpi.comeuropa.eufrontiersin.orgd-nb.info Future research should investigate how factors such as climate, soil composition, altitude, and specific poppy varieties affect the levels and ratios of alkaloids present in the raw material used to produce preparations like this compound. mdpi.comeuropa.eufrontiersin.orgojp.govagriculturejournals.cz Furthermore, biological factors such as plant stress (e.g., drought, fungal infections) can also impact alkaloid production. mdpi.comeuropa.euagriculturejournals.czfrontiersin.org Understanding this variability is crucial for ensuring consistency in the composition and activity of multi-alkaloid preparations. mdpi.com Advanced analytical techniques, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS), are essential for accurately quantifying the different alkaloids present in samples from various sources and conditions. nih.govnih.govd-nb.info Correlating these compositional variations with observed biological effects will provide valuable insights into the relationship between the source material and the final product's activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.